molecular formula C15H22N2O2 B12933724 1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one CAS No. 73955-62-1

1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one

Cat. No.: B12933724
CAS No.: 73955-62-1
M. Wt: 262.35 g/mol
InChI Key: PHIWAURBUNJMFM-UHFFFAOYSA-N
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Description

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone is a complex organic compound featuring an imidazolidine ring substituted with a methoxyphenyl group and a trimethyl group

Preparation Methods

The synthesis of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidine intermediate.

    Introduction of Trimethyl Groups: The trimethyl groups are typically added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell survival, apoptosis, and immune response, potentially leading to therapeutic effects in various disease models.

Comparison with Similar Compounds

1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

73955-62-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O2/c1-11(18)17-10-15(2,3)16(4)14(17)12-6-8-13(19-5)9-7-12/h6-9,14H,10H2,1-5H3

InChI Key

PHIWAURBUNJMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(N(C1C2=CC=C(C=C2)OC)C)(C)C

Origin of Product

United States

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